molecular formula C21H34N2O6S2 B3966211 4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine

Cat. No.: B3966211
M. Wt: 474.6 g/mol
InChI Key: BUGJLXGPMABGLC-UHFFFAOYSA-N
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Description

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine is a complex organic compound with a unique structure that includes morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the sulfonyl groups and the final assembly of the complete molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
  • 4-methylmorpholine
  • 2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one

Uniqueness

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O6S2/c1-17-4-5-20(30(24,25)15-18(2)22-6-10-28-11-7-22)21(14-17)31(26,27)16-19(3)23-8-12-29-13-9-23/h4-5,14,18-19H,6-13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJLXGPMABGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(C)N2CCOCC2)S(=O)(=O)CC(C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-[4-methyl-2-(2-morpholin-4-ylpropylsulfonyl)phenyl]sulfonylpropan-2-yl]morpholine
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